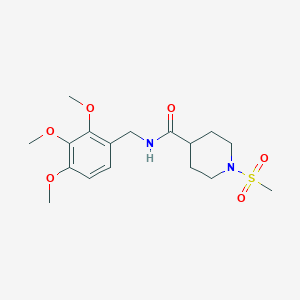
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide), also known as CPHD, is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. In
Applications De Recherche Scientifique
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress. In agriculture, 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been studied for its potential as a plant growth regulator, as it has been shown to increase the yield of certain crops.
Mécanisme D'action
The mechanism of action of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the regulation of plant growth. 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has also been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of diabetes and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) is its potential applications in various fields, including cancer research, neuroscience, and agriculture. However, one limitation of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) is its relatively high cost, which may limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research on 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide). One area of interest is the development of more efficient synthesis methods for 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide), which could make it more widely available for research purposes. Another area of interest is the exploration of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide)'s potential applications in the treatment of diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) and its potential applications in various fields.
Méthodes De Synthèse
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) can be synthesized by reacting 1,6-hexanedithiol with thionyl chloride to form 1,6-hexanedithionyl chloride. This compound is then reacted with hydrazine hydrate to form 1,6-hexanedihydrazide. Finally, this compound is reacted with cyclopropyl isothiocyanate to form 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide).
Propriétés
IUPAC Name |
1-cyclopropyl-3-[[6-[2-(cyclopropylcarbamothioyl)hydrazinyl]-6-oxohexanoyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2S2/c21-11(17-19-13(23)15-9-5-6-9)3-1-2-4-12(22)18-20-14(24)16-10-7-8-10/h9-10H,1-8H2,(H,17,21)(H,18,22)(H2,15,19,23)(H2,16,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDLIULUCLERAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)CCCCC(=O)NNC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,6-dioxohexane-1,6-diyl)bis(N-cyclopropylhydrazinecarbothioamide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6086563.png)
![4-{5-[(pyridin-4-ylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B6086568.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B6086581.png)
amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6086590.png)
![4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6086598.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6086603.png)
![8-bromo-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6086610.png)



![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide](/img/structure/B6086649.png)
![2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086657.png)
![11-bromo-14H-benzo[4,5]isoquino[2,1-a]perimidin-14-one](/img/structure/B6086659.png)
![3-(4-methoxyphenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6086669.png)